molecular formula C4H8N4O5S B052005 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate CAS No. 329351-43-1

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

Cat. No. B052005
M. Wt: 224.2 g/mol
InChI Key: RHMSRJURIHDMNK-UHFFFAOYSA-N
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Description

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate (3-Amino-4-CAPS) is an organic compound with the molecular formula C5H8N3O4S. It is a white crystalline solid and is soluble in water. 3-Amino-4-CAPS is used in many different applications, including as a reagent in organic synthesis and as a catalyst in biochemistry. 3-Amino-4-CAPS is also used as a buffer in laboratory experiments, as it can maintain a constant pH.

Scientific Research Applications

Catalyst for Acylation

N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate serves as a novel, efficient, and reusable solid acid catalyst for the acetylation of alcohols, phenols, thiols, and amines, as well as the diacetylation of aldehydes under solvent-free conditions at room temperature. The hydrogen sulfate anion of the catalytic system enhances the reaction time and yield of the acetylation reaction, indicating potential utility in processes involving similar compounds (Khaligh & Ghasemabadi, 2014).

Hydrogen Bonding Patterns

Studies on compounds such as 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate reveal complex hydrogen bonding patterns, where hydrogen sulfate anions self-assemble through O-H...O hydrogen bonds, forming supramolecular chains. This underlines the importance of hydrogen sulfate in forming structural networks, which could be relevant for applications involving 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate (Hemamalini et al., 2005).

Preparation of Silica-Based Ionic Liquid

The preparation of silica-based ionic liquids such as N-(3-silicapropyl) imidazolium hydrogen sulfate ([Sipim]HSO4) highlights the utility of hydrogen sulfate in catalysis. This heterogeneous ionic liquid was used as a catalyst for the synthesis of α-aminonitriles by one-pot condensation, demonstrating the versatility of hydrogen sulfate-based catalysts in organic synthesis (Sefat et al., 2011).

Complex Network of Hydrogen Bonds

The complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid, with intermolecular N--H...O hydrogen bonds linking molecules into chains, suggests potential structural and functional roles for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in forming similar networks. Such properties could be leveraged in designing materials or chemical systems that benefit from specific hydrogen bonding arrangements (Dobson & Gerkin, 1998).

properties

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMSRJURIHDMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284007
Record name 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate

CAS RN

27511-79-1, 329351-43-1, 21689-53-2
Record name 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27511-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-carboxamidopyrazole monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329351431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-CARBOXAMIDOPYRAZOLE MONOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1UXE1VGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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